molecular formula C15H12BrNO2S2 B15282895 4-bromo-N-(2-thienylmethyl)-1-naphthalenesulfonamide

4-bromo-N-(2-thienylmethyl)-1-naphthalenesulfonamide

Cat. No.: B15282895
M. Wt: 382.3 g/mol
InChI Key: GADSTTAWOKMDQM-UHFFFAOYSA-N
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Description

4-bromo-N-(2-thienylmethyl)-1-naphthalenesulfonamide is an organic compound that features a bromine atom, a thienylmethyl group, and a naphthalenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-thienylmethyl)-1-naphthalenesulfonamide typically involves the bromination of a precursor compound followed by the introduction of the thienylmethyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-thienylmethyl)-1-naphthalenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

4-bromo-N-(2-thienylmethyl)-1-naphthalenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-thienylmethyl)-1-naphthalenesulfonamide involves its interaction with specific molecular targets. The bromine atom and thienylmethyl group can participate in various binding interactions, while the naphthalenesulfonamide moiety may enhance the compound’s solubility and stability. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2-thienylmethyl)benzamide
  • 4-bromo-N-(2-thienylmethyl)aniline
  • 4-bromo-N-(2-thienylmethyl)benzenesulfonamide

Uniqueness

4-bromo-N-(2-thienylmethyl)-1-naphthalenesulfonamide is unique due to its combination of a bromine atom, thienylmethyl group, and naphthalenesulfonamide moiety. This unique structure imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C15H12BrNO2S2

Molecular Weight

382.3 g/mol

IUPAC Name

4-bromo-N-(thiophen-2-ylmethyl)naphthalene-1-sulfonamide

InChI

InChI=1S/C15H12BrNO2S2/c16-14-7-8-15(13-6-2-1-5-12(13)14)21(18,19)17-10-11-4-3-9-20-11/h1-9,17H,10H2

InChI Key

GADSTTAWOKMDQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)S(=O)(=O)NCC3=CC=CS3

Origin of Product

United States

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